(r)-2-(Boc-amino)-5-phenyl-4-pentenoic acid
CAS No.: 261380-19-2
Cat. No.: VC13816483
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 261380-19-2 |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |
| Standard InChI | InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
| Standard InChI Key | OIMOFNCGPRURIA-CYBMUJFWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC=CC1=CC=CC=C1)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is (R,E)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoic acid, with the following key features:
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Protecting group: Boc (tert-butoxycarbonyl) on the α-amino group .
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Functional groups: Carboxylic acid (C1), secondary amide (Boc-NH), and aromatic phenyl (C5) .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₂₁NO₄ | |
| Molecular weight | 291.35 g/mol | |
| CAS Registry Number | 261380-19-2 | |
| Purity | ≥95% | |
| SMILES | CC(C)(C)OC(=O)NC@HC(=O)O | |
| Storage temperature | Room temperature (recommended) |
The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) while the carboxylic acid enables salt formation in basic aqueous media .
Synthesis and Stereochemical Control
Enolate Alkylation Strategy
A common approach involves stereoselective alkylation of Boc-protected amino acid precursors:
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Boc protection: L-phenylalanine or similar amino acids are protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Enolate formation: Treatment with a strong base (e.g., LDA) generates a chiral enolate at C2 .
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Allylic electrophile coupling: Reaction with 3-phenylpropenyl bromide introduces the (E)-alkene moiety .
This method achieves >95% enantiomeric excess (ee) when using Evans oxazolidinone auxiliaries or asymmetric catalysis .
Nitrene Insertion Methodology
Recent advances employ iron-catalyzed 1,3-nitrogen migration for Boc-protected amino acid synthesis :
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Azanyl ester formation: Coupling 5-phenyl-4-pentenoic acid with BocNHOH.
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Iron-mediated migration: Fe(II)-salen complexes induce stereoretentive C(sp³)−H amination, preserving the (R)-configuration .
Applications in Drug Discovery
Peptide Backbone Modification
The compound’s rigid alkene and bulky phenyl group enable:
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Conformational restraint in peptide analogs, enhancing target binding affinity .
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Resistance to proteolytic degradation in therapeutic peptides .
Intermediate for Statin Analogs
As a β,γ-unsaturated γ-amino acid, it serves as a precursor to HMG-CoA reductase inhibitors (statins) by:
Enantioselective Catalysis
The Boc group facilitates chiral ligand synthesis for asymmetric catalysis, including:
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Analytical Characterization
¹H NMR (CDCl₃, 500 MHz)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.43 | s | 9H | Boc (C(CH₃)₃) |
| 4.92 | d (J=7.5 Hz) | 1H | C2-H (α-amino) |
| 5.55 | dt (J=15.4, 6.8 Hz) | 1H | C4-H (trans alkene) |
| 6.30 | d (J=15.4 Hz) | 1H | C5-H (alkene) |
| 7.20–7.35 | m | 5H | Phenyl aromatic Hs |
Data extrapolated from related structures in .
IR (ATR, cm⁻¹)
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3340 (N-H stretch, amide A)
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1695 (C=O, Boc carbonyl)
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1630 (C=C, alkene)
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